molecular formula C22H29N3O3 B7173116 N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide

N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B7173116
M. Wt: 383.5 g/mol
InChI Key: SPVDYLAOXCYGOH-UHFFFAOYSA-N
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Description

N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a benzoyl group, and a cyclopropanecarboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural uniqueness, which allows for diverse chemical modifications and applications.

Properties

IUPAC Name

N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c26-20(16-8-9-16)23-19-10-13-24(14-11-19)22(28)18-7-4-12-25(15-18)21(27)17-5-2-1-3-6-17/h1-3,5-6,16,18-19H,4,7-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVDYLAOXCYGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)N3CCC(CC3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzoyl group and the cyclopropanecarboxamide moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Acylation Reactions: Introduction of the benzoyl group via acylation of the piperidine ring.

    Amidation Reactions: Formation of the cyclopropanecarboxamide moiety through amidation reactions involving cyclopropanecarboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for structural modifications.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Various halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various pharmacological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and evodiamine, which also contain the piperidine ring.

    Benzoylpiperidine Compounds: Similar compounds that feature the benzoylpiperidine fragment, known for their pharmacological activities.

Uniqueness

N-[1-(1-benzoylpiperidine-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. Its cyclopropanecarboxamide moiety, in particular, distinguishes it from other piperidine derivatives and contributes to its distinct pharmacological profile.

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